molecular formula C8H16ClN B2989943 5,5-Dimethylhex-3-yn-1-amine;hydrochloride CAS No. 2490430-28-7

5,5-Dimethylhex-3-yn-1-amine;hydrochloride

Cat. No.: B2989943
CAS No.: 2490430-28-7
M. Wt: 161.67
InChI Key: HELXJVOJWYUENB-UHFFFAOYSA-N
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Description

Contextual Significance of Alkynes in Organic Synthesis

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are foundational building blocks in organic synthesis. The high electron density and the linear geometry of the sp-hybridized carbon atoms of the triple bond confer unique reactivity. prepchem.com They readily participate in a variety of chemical transformations, including addition reactions (hydrogenation, halogenation), cycloadditions, and metal-catalyzed coupling reactions. tandfonline.com This versatility allows for the construction of complex molecular frameworks from simpler precursors. tandfonline.com The alkyne moiety is a key component in the synthesis of pharmaceuticals, polymers, and advanced materials. tandfonline.com

Role of Amines in Advanced Chemical Systems

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of hydrocarbyl groups attached to the nitrogen atom. The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, enabling them to participate in a vast range of chemical reactions. ncert.nic.in In advanced chemical systems, amines function as catalysts, intermediates in the synthesis of fine chemicals, and key components in the production of polymers like polyamides and polyurethanes. wikipedia.org Their ability to form hydrogen bonds significantly influences the physical properties of the molecules in which they are present. nih.gov The propargylamine (B41283) moiety, which is structurally related to the compound of interest, is a significant component in medicinal chemistry and drug discovery. tandfonline.comnih.gov

Importance of Hydrochloride Salts in Synthetic Chemistry

In synthetic and medicinal chemistry, organic bases like amines are often converted into their hydrochloride salts. wikipedia.org This transformation is achieved by reacting the amine with hydrochloric acid. The resulting salt, such as 5,5-Dimethylhex-3-yn-1-amine;hydrochloride, typically exhibits increased stability, higher melting points, and enhanced solubility in water compared to the free base. wikipedia.orgsolubilityofthings.com This improvement in physical properties is crucial for the purification, handling, and storage of chemical compounds. wikipedia.org The formation of a hydrochloride salt can also protect the amine group from unwanted side reactions during a synthetic sequence. wikipedia.org

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established chemical methodologies for related compounds. A plausible synthetic route would likely commence from a commercially available precursor, such as 3,5-dimethyl-1-hexyn-3-ol.

A related synthesis has been described for N-Methyl-N-(1-naphthylmethyl)-5,5-dimethyl-3-hexyn-amine, which starts from 5,5-dimethylhex-3-yn-1-ol. prepchem.com This suggests a pathway where the hydroxyl group of the alcohol is first converted into a better leaving group, followed by nucleophilic substitution with an amine. To obtain the primary amine, 5,5-Dimethylhex-3-yn-1-amine, a common method like the Gabriel synthesis or reaction with sodium azide (B81097) followed by reduction could be employed. The final step would involve the reaction of the resulting free amine with hydrochloric acid to yield the stable hydrochloride salt.

Compound Data

Below is a table summarizing the key identifiers and calculated properties for the parent compound, 5,5-Dimethylhex-3-yn-1-amine.

PropertyValue
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name 5,5-dimethylhex-3-yn-1-amine
Structure A six-carbon chain with a terminal amine at C1, a triple bond between C3 and C4, and two methyl groups at C5.
Canonical SMILES CC(C)(C)C#CCN

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylhex-3-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2,3)6-4-5-7-9;/h5,7,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXJVOJWYUENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 5,5 Dimethylhex 3 Yn 1 Amine;hydrochloride

Reactions Involving the Alkyne Moiety

The terminal alkyne is arguably the most versatile functional group within the molecule, participating in a wide array of transformations that form new carbon-carbon and carbon-heteroatom bonds.

The triple bond of 5,5-Dimethylhex-3-yn-1-amine can undergo various addition reactions. For instance, hydroamination, the addition of an N-H bond across the triple bond, can occur, typically catalyzed by transition metals. This reaction can lead to the formation of enamines or imines depending on the conditions and catalyst system employed. While numerous catalysts have been developed for the hydroamination of alkynes, the specific application to 5,5-Dimethylhex-3-yn-1-amine would depend on catalyst tolerance for the amine functionality.

Another key addition reaction is hydration. In the presence of a mercury catalyst and acid (oxymercuration-demercuration) or through a hydroboration-oxidation sequence, a water molecule can be added across the triple bond. The oxymercuration route typically follows Markovnikov's rule to yield a ketone, while the hydroboration-oxidation pathway results in anti-Markovnikov addition to form an aldehyde after tautomerization of the intermediate enol.

The terminal alkyne of 5,5-Dimethylhex-3-yn-1-amine is an ideal substrate for cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry". This reaction family provides a highly efficient route to 1,2,3-triazole rings.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used click reaction that joins terminal alkynes with azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov In this reaction, a copper(I) catalyst activates the terminal alkyne of 5,5-Dimethylhex-3-yn-1-amine, facilitating its reaction with an organic azide (B81097) (R-N₃). wikipedia.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govwikipedia.org The reaction is often carried out using a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org Given the robustness of this reaction, 5,5-Dimethylhex-3-yn-1-amine would be expected to react efficiently with a diverse range of azides.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Azide Reactant (R-N₃)Typical Catalyst SystemTypical SolventExpected Product
Benzyl AzideCuSO₄ / Sodium Ascorbatet-BuOH / H₂O1-(Benzyl)-4-(3-amino-1,1-dimethylbutyl)-1H-1,2,3-triazole
Azidoacetic acidCu(I)BrTHF / H₂O2-(4-(3-amino-1,1-dimethylbutyl)-1H-1,2,3-triazol-1-yl)acetic acid
1-Azido-4-nitrobenzeneCuSO₄ / Sodium AscorbateDMSO / H₂O1-(4-(3-amino-1,1-dimethylbutyl)-1H-1,2,3-triazol-1-yl)-4-nitrobenzene

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variant of the click reaction that does not require a cytotoxic copper catalyst. However, SPAAC relies on the use of a strained cyclooctyne, not a terminal alkyne like that found in 5,5-Dimethylhex-3-yn-1-amine. Therefore, this compound is not a suitable substrate for SPAAC reactions in its native form. The reaction partner would need to be the strained alkyne, while the amine could potentially be modified to incorporate an azide group.

The alkyne moiety can be transformed through both oxidation and reduction.

Reduction: Catalytic hydrogenation can reduce the triple bond. Using a standard catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically lead to complete reduction, saturating the triple bond to form the corresponding alkane, 5,5-dimethylhexan-1-amine. libretexts.orgopenstax.org

Partial reduction to an alkene is also possible and stereoselective. Hydrogenation using Lindlar's catalyst (a poisoned palladium catalyst) results in syn-addition of hydrogen, yielding the cis-alkene (Z)-5,5-dimethylhex-3-en-1-amine. openstax.org Conversely, a dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849), proceeds via a radical anion intermediate to produce the more stable trans-alkene, (E)-5,5-dimethylhex-3-en-1-amine. libretexts.orgopenstax.org

Table 2: Selective Reduction Pathways for the Alkyne Moiety
Reagents and ConditionsProductStereochemistry
H₂, Pd/C5,5-Dimethylhexan-1-amineN/A (Alkane)
H₂, Lindlar's Catalyst(Z)-5,5-Dimethylhex-3-en-1-aminecis (Z)
Na, NH₃ (l)(E)-5,5-Dimethylhex-3-en-1-aminetrans (E)

Oxidation: Oxidative cleavage of the alkyne can be achieved with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com For a terminal alkyne such as 5,5-Dimethylhex-3-yn-1-amine, this reaction breaks the triple bond entirely. The internal carbon of the alkyne is oxidized to a carboxylic acid, while the terminal carbon is oxidized to carbon dioxide. masterorganicchemistry.com This process would result in the formation of 4,4-dimethyl-3-aminopropanoic acid and CO₂.

Cycloaddition Chemistry (e.g., Click Chemistry)

Reactions Involving the Amine Functional Group

The primary amine in 5,5-Dimethylhex-3-yn-1-amine;hydrochloride is protonated, forming an ammonium (B1175870) salt (-NH₃⁺). In this state, it is not nucleophilic. To engage in typical amine reactions, it must first be deprotonated by treatment with a base (e.g., NaOH, Et₃N) to liberate the free primary amine (-NH₂).

Once liberated, the free amine is a good nucleophile and can participate in a variety of reactions. libretexts.org

Acylation: The amine can react with acyl chlorides or acid anhydrides to form stable amide bonds. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base would yield N-(5,5-dimethylhex-3-yn-1-yl)acetamide. libretexts.org

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium salt).

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine intermediate, which can then be reduced in situ (e.g., with sodium borohydride, NaBH₄) to form a more substituted secondary amine. libretexts.org This is a highly effective method for forming C-N bonds.

Nucleophilic Reactivity of Amines

The primary amine group in 5,5-Dimethylhex-3-yn-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. libretexts.orgchemguide.co.uktestbook.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The reactivity of amines as nucleophiles is fundamental to many of their characteristic reactions. testbook.com

Generally, the nucleophilicity of aliphatic amines follows the order: secondary > primary > tertiary, a trend influenced by a combination of inductive effects and steric hindrance. fiveable.memasterorganicchemistry.com While alkyl groups are electron-donating and increase the electron density on the nitrogen, making it more nucleophilic, excessive substitution can lead to steric hindrance, which impedes the nitrogen's ability to attack an electrophile. fiveable.me As a primary amine, 5,5-Dimethylhex-3-yn-1-amine is a strong nucleophile, capable of reacting with a wide range of electron-deficient centers. libretexts.orgfiveable.me

Alkylation Reactions of the Amine

Alkylation of 5,5-Dimethylhex-3-yn-1-amine involves the reaction of the amine with an alkyl halide, which is a type of nucleophilic substitution reaction. ucalgary.cawikipedia.org In this process, the nucleophilic amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion. ucalgary.ca

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. ucalgary.cawikipedia.org The secondary amine product is also nucleophilic, often more so than the starting primary amine, and can compete for the alkylating agent. libretexts.orgidc-online.com This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt, resulting in a mixture of products. libretexts.orglibretexts.org

Reaction Scheme for Alkylation:

Primary Amine → Secondary Amine: R-NH₂ + R'-X → R-NH-R' + HX

Secondary Amine → Tertiary Amine: R-NH-R' + R'-X → R-N(R')₂ + HX

Tertiary Amine → Quaternary Ammonium Salt: R-N(R')₂ + R'-X → [R-N(R')₃]⁺X⁻

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing specialized catalytic systems that can differentiate between the primary and secondary amine. rsc.orgnih.gov

Table 1: Potential Products of Alkylation Reactions
Alkylating AgentExpected Major Product(s) under Uncontrolled ConditionsReaction Type
Methyl Iodide (CH₃I)Mixture of N-methyl, N,N-dimethyl, and N,N,N-trimethyl ammonium iodide derivativesNucleophilic Substitution (SN2)
Ethyl Bromide (CH₃CH₂Br)Mixture of N-ethyl, N,N-diethyl, and N,N,N-triethyl ammonium bromide derivativesNucleophilic Substitution (SN2)

Electrophilic Substitution at Nitrogen

The reactions of amines with various electrophiles can be broadly categorized as electrophilic substitution at the nitrogen atom. msu.edu This encompasses the alkylation and acylation reactions discussed previously, where an electrophilic alkyl or acyl group, respectively, replaces a hydrogen atom on the amine nitrogen. idc-online.com

Another important example is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride. msu.edu Primary and secondary amines react to form stable sulfonamides. idc-online.comlibretexts.org This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. idc-online.commsu.edu 5,5-Dimethylhex-3-yn-1-amine, as a primary amine, would react with benzenesulfonyl chloride to produce an N-substituted sulfonamide that is acidic and soluble in aqueous base. idc-online.com

Interplay Between Alkyne and Amine Reactivity

The presence of both an amine and an alkyne functional group within the same molecule introduces competitive reactivity. The amine is a nucleophilic and basic center, while the alkyne is susceptible to electrophilic addition and, under specific conditions, nucleophilic addition. msu.edu

Reaction conditions can be tailored to favor one site over the other. For instance:

Under acidic conditions: The amine group will be protonated to form an ammonium salt (R-NH₃⁺). This deactivates the nitrogen as a nucleophile, allowing electrophilic reagents to react selectively with the alkyne group. libretexts.orgncert.nic.in

Under basic or neutral conditions: The amine's nucleophilic character dominates, making it the primary site of attack for most electrophiles, as seen in alkylation and acylation. libretexts.org

More complex transformations can involve both functional groups. For example, catalytic systems have been developed for reactions like hydroaminoalkylation, where an amine and an alkyne react to form new C-C or C-N bonds, although these often involve specific catalysts and reaction partners. nih.govacs.org The specific structure of 5,5-Dimethylhex-3-yn-1-amine, with a three-carbon chain separating the two functional groups, makes intramolecular cyclization reactions a possibility under certain conditions, though this would require specific reagents to facilitate such a transformation.

Reaction Mechanisms of Hydrochloride Salt Transformations

The compound is a hydrochloride salt, meaning the amine exists in its protonated ammonium form, [R-NH₃]⁺Cl⁻. spectroscopyonline.com This salt form has significantly different properties compared to the free amine.

The most fundamental transformation of the hydrochloride salt is its conversion back to the free amine. This is a simple acid-base reaction. quora.com Treatment of the amine salt with a strong base, such as sodium hydroxide (B78521) (NaOH), will deprotonate the ammonium ion, liberating the free amine. youtube.comoxfordreference.com The free amine is typically less soluble in water than its salt form and can be extracted into an organic solvent. ncert.nic.inoxfordreference.com

Reaction with Base: [R-NH₃]⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl

This transformation is crucial because it controls the nucleophilicity of the nitrogen atom. In its protonated salt form, the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic and unable to participate in reactions like alkylation or acylation. libretexts.orgncert.nic.in Therefore, converting the salt to the free amine is a necessary first step for most of the reactions described above.

Furthermore, amine hydrochloride salts themselves can sometimes be utilized as bifunctional reagents in specific catalytic reactions, providing both the amine component and an acid source in a single molecule. rsc.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 5,5-Dimethylhex-3-yn-1-amine;hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the amine group to form the hydrochloride salt will cause a significant downfield shift for the protons on and near the nitrogen atom.

The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the alkyne's triple bond. The protons on the carbon adjacent to the ammonium (B1175870) group (C1) are expected to be the most deshielded. The tert-butyl group should appear as a sharp singlet, being the most upfield signal due to its shielded aliphatic nature. The methylene (B1212753) protons at C2 would likely appear as a triplet, split by the neighboring protons at C1. The ammonium protons (-NH₃⁺) are expected to be a broad singlet and may exchange with residual water in the NMR solvent, affecting their chemical shift and appearance.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-C(CH₃)₃ (C6)~1.2Singlet (s)N/A
-CH₂-C≡ (C2)~2.5Triplet (t)~7
-CH₂-NH₃⁺ (C1)~3.1Triplet (t)~7
-NH₃⁺Variable (e.g., 7.5-9.0)Broad Singlet (br s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon environments. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon atom.

The sp-hybridized carbons of the alkyne (C3 and C4) are expected to resonate in the characteristic alkyne region of the spectrum. The carbon atom attached to the ammonium group (C1) will be shifted downfield due to the electron-withdrawing effect of the nitrogen. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct chemical shifts.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃ (C5)~28
-C(CH₃)₃ (C6)~30
-CH₂-C≡ (C2)~20
-CH₂-NH₃⁺ (C1)~40
-C≡C- (C3 and C4)~80-90

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen environment. For aliphatic ammonium ions, the ¹⁵N chemical shift is expected to be in the range of 20 to 60 ppm relative to a standard like liquid ammonia (B1221849). science-and-fun.de The protonation of the amine to form the hydrochloride salt generally leads to a significant deshielding (downfield shift) of the nitrogen nucleus. nih.gov The precise chemical shift will be influenced by the solvent and concentration. nih.gov

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the protons on C1 and C2, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the proton signal at ~3.1 ppm would show a correlation to the carbon signal at ~40 ppm.

The tert-butyl protons (C6) to the quaternary carbon (C5) and the alkyne carbon (C4).

The C2 protons to the alkyne carbons (C3 and C4) and the C1 carbon.

The C1 protons to the C2 carbon and the alkyne carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of protons. For a flexible molecule like 5,5-Dimethylhex-3-yn-1-amine, these experiments could reveal through-space interactions that help to define its conformational preferences in solution.

Solid-State NMR Spectroscopy of Hydrochloride Salts

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and polymorphism of crystalline solids, such as hydrochloride salts. science-and-fun.delibretexts.orgyoutube.com While solution-state NMR provides information about the molecule's average structure in a solvent, ssNMR probes the structure in the solid state.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would provide information on the carbon environments in the crystalline lattice. The presence of multiple signals for a single carbon type could indicate the presence of different polymorphs or non-equivalent molecules in the crystal unit cell.

Furthermore, ³⁵Cl ssNMR can be a highly sensitive probe of the local environment of the chloride anion. science-and-fun.de The quadrupolar coupling constant and chemical shift anisotropy of the ³⁵Cl nucleus are very sensitive to the nature of hydrogen bonding and the proximity of other atoms, making it an excellent tool for fingerprinting different crystalline forms of the hydrochloride salt. youtube.com

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 5,5-Dimethylhex-3-yn-1-amine, which is the free base of the hydrochloride salt, the molecular ion peak in the mass spectrum would have an odd m/z value, which is characteristic of compounds containing an odd number of nitrogen atoms.

The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. In the case of 5,5-Dimethylhex-3-yn-1-amine, this would involve the cleavage of the C1-C2 bond. This would lead to the formation of a resonance-stabilized iminium cation. Another likely fragmentation would be the loss of the tert-butyl group.

Predicted Key Fragments in the Mass Spectrum of 5,5-Dimethylhex-3-yn-1-amine

m/zPredicted Fragment IdentityFragmentation Pathway
[M]⁺Molecular IonN/A
[M-57]⁺Loss of tert-butyl radicalCleavage of C4-C5 bond
[M-CH₂NH₂]⁺Loss of aminomethyl radicalAlpha-cleavage (C1-C2 bond)

X-ray Crystallography of the Hydrochloride Salt

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

To date, the specific crystal structure of 5,5-Dimethylhex-3-yn-1-amine hydrochloride has not been reported in publicly available databases. However, based on the principles of single-crystal X-ray diffraction, a successful analysis would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity of the molecule, including the positions of the dimethylhexane, alkyne, and amine functionalities. The data would also reveal the conformation of the molecule in the solid state.

In the crystalline state, organic salts like 5,5-Dimethylhex-3-yn-1-amine hydrochloride are stabilized by a network of intermolecular interactions. The primary interaction would be the ionic bond between the protonated amine (ammonium cation) and the chloride anion. In addition to this strong electrostatic interaction, hydrogen bonding is expected to play a crucial role in the crystal packing. The ammonium group can act as a hydrogen bond donor, forming N-H···Cl hydrogen bonds with the chloride anions.

Impact of Counterions on Crystal Structure

In the solid state, the primary amine of the parent compound is protonated to form an ammonium group (-NH₃⁺), which then acts as a hydrogen bond donor. The chloride anion, being a hydrogen bond acceptor, readily participates in the formation of a network of hydrogen bonds. These N-H···Cl interactions are a dominant force in the crystal packing, influencing the orientation and conformation of the organic cation within the lattice.

The size and charge density of the counterion are critical factors. While specific crystallographic data for this compound is not publicly available, general principles observed in related alkylammonium salts suggest that smaller, more charge-dense anions like chloride tend to form strong, directional hydrogen bonds. This can lead to more compact and stable crystal structures. The steric bulk of the tert-butyl group at the 5-position of the hexynyl chain will also impose significant conformational constraints, and the final crystal packing will be a compromise between maximizing the favorable electrostatic and hydrogen bonding interactions while minimizing steric hindrance. The interplay between the counterion and the organic cation can affect properties such as melting point, solubility, and hygroscopicity. In broader contexts, the choice of counterion has been shown to influence the formation and stability of different crystalline phases, as seen in various ionic liquid crystals and surfactant systems. mdpi.comnih.gov The degree of counterion binding can also impact the spacing between layers in lamellar structures, a phenomenon observed in other types of molecular assemblies. mdpi.com

Complementary Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various structural features. The formation of the hydrochloride salt induces significant and predictable shifts in the vibrational frequencies of the amine group compared to the free base.

In the free amine, the N-H stretching vibrations of the primary amine would typically appear as a pair of medium intensity bands in the region of 3400-3300 cm⁻¹. Upon protonation to form the ammonium salt, these bands are replaced by a broad, strong absorption in the 3200-2800 cm⁻¹ range, which is characteristic of the N-H stretching vibrations in an ammonium cation (R-NH₃⁺). This broadening is a result of extensive hydrogen bonding with the chloride counterion.

Other key functional groups also give rise to distinct IR absorptions. The C≡C stretching vibration of the internal alkyne is expected to be a weak band in the 2260-2190 cm⁻¹ region. The presence of the tert-butyl group will be indicated by strong C-H stretching bands around 2960 cm⁻¹ and characteristic C-H bending vibrations near 1390 cm⁻¹ and 1365 cm⁻¹ (a doublet). The aliphatic C-H stretching and bending vibrations from the methylene groups will also be present in their expected regions.

Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
N-H Stretch (Ammonium Salt)3200 - 2800Strong, BroadCharacteristic of R-NH₃⁺ with hydrogen bonding.
C-H Stretch (Aliphatic)3000 - 2850Medium to StrongIncludes methyl and methylene groups.
C≡C Stretch (Internal Alkyne)2260 - 2190Weak to MediumMay be weak due to symmetry.
N-H Bend (Ammonium Salt)1600 - 1500MediumAsymmetric and symmetric bending modes.
C-H Bend (Methyl)~1470 and ~1375MediumCharacteristic bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the C≡C triple bond of the alkyne and the n→σ* transitions associated with the nitrogen atom of the amine.

Generally, simple alkynes exhibit weak absorption bands in the far UV region, typically below 200 nm, corresponding to π→π* transitions. These are often difficult to observe with standard UV-Vis spectrophotometers. The primary amine group, when not protonated, shows a weak n→σ* transition, also in the far UV region.

Upon formation of the hydrochloride salt, the non-bonding electrons on the nitrogen atom are involved in the bond with the proton. This effectively removes the n→σ* transition. Therefore, the UV-Vis spectrum of this compound is expected to be largely transparent in the 200-800 nm range, with any significant absorption occurring in the far UV region due to the alkyne chromophore. The lack of conjugation in the molecule means there are no low-energy electronic transitions that would result in absorption in the near UV or visible regions.

ChromophoreExpected TransitionApproximate λmax (nm)Molar Absorptivity (ε)
Alkyne (C≡C)π → π*< 200Low to Medium
Ammonium (-NH₃⁺)-No significant absorption > 200 nm-

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations would provide fundamental insights into the molecular properties of 5,5-Dimethylhex-3-yn-1-amine. These calculations are typically performed using density functional theory (DFT) or other ab initio methods.

Conformational Analysis of 5,5-Dimethylhex-3-yn-1-amine

A conformational analysis would be essential to identify the most stable three-dimensional structures of the molecule. This process involves systematically rotating the single bonds (e.g., C1-C2, C2-N) to map the potential energy surface. The goal is to locate all energy minima, which correspond to stable conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. For a molecule like 5,5-Dimethylhex-3-yn-1-amine, key areas of interest would be the orientation of the amine group relative to the alkyl chain and the rotational barrier around the C-C single bonds.

Table 1: Hypothetical Relative Energies of 5,5-Dimethylhex-3-yn-1-amine Conformers No published data is available. The following table is illustrative of how such data would be presented.

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-C1-C2-C3)Population (%) at 298 K
A0.00-60° (gauche)-
B-180° (anti)-
C-60° (gauche)-

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would reveal details about the distribution of electrons and the nature of the chemical bonds. This would involve calculating molecular orbitals (e.g., HOMO and LUMO) to understand the molecule's reactivity. The alkyne group's triple bond and the nitrogen atom's lone pair would be of particular interest. Atomic charge calculations (e.g., using Natural Bond Orbital analysis) would quantify the partial charges on each atom, highlighting the polarity of the N-H and C-N bonds.

Spectroscopic Property Prediction

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental results. For 5,5-Dimethylhex-3-yn-1-amine, one could calculate the NMR chemical shifts for both ¹H and ¹³C atoms. These theoretical values, when compared to experimental spectra, can help confirm the structure and assign specific signals to individual atoms within the molecule.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) No published data is available. The following table is for illustrative purposes.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1--
C2--
C3 (Alkyne)--
C4 (Alkyne)--
C5--
C6 (Methyl)--

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult to obtain through experiments alone.

Transition State Analysis

For any proposed reaction involving 5,5-Dimethylhex-3-yn-1-amine (e.g., N-alkylation, addition to the alkyne), computational methods could be used to locate the transition state structure. A transition state is the highest energy point along the reaction pathway. By analyzing its geometry and energy (the activation energy), chemists can understand the feasibility and kinetics of the reaction. Frequency calculations are performed to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Mapping

Mapping the reaction coordinate involves calculating the energy of the system as it progresses from reactants to products through the transition state. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path. The resulting energy profile provides a detailed view of the reaction mechanism, showing the activation energies and the energies of any intermediates, allowing for a comprehensive understanding of the reaction dynamics.

Theoretical Studies on Hydrochloride Salt Stability and Formation

The stability and formation of the hydrochloride salt of 5,5-Dimethylhex-3-yn-1-amine are critical parameters influencing its physicochemical properties and suitability for various applications. Theoretical and computational chemistry offer powerful tools to investigate these aspects at a molecular level.

The formation of 5,5-Dimethylhex-3-yn-1-amine hydrochloride involves the reaction of the amine functional group with hydrochloric acid. spectroscopyonline.com This acid-base reaction results in the protonation of the nitrogen atom, forming an ammonium (B1175870) cation, and the chloride anion, which are held together by electrostatic forces in the solid state. spectroscopyonline.com

Computational methods, particularly Density Functional Theory (DFT), are employed to model the geometric and electronic structure of the amine and its corresponding hydrochloride salt. gla.ac.ukgla.ac.uk These calculations can predict the change in thermodynamic properties, such as enthalpy and Gibbs free energy, during the salt formation process. A negative Gibbs free energy of formation would indicate a spontaneous reaction under standard conditions.

Furthermore, the stability of the crystalline salt is quantitatively assessed by calculating the lattice energy. gla.ac.ukgla.ac.uk This is the energy released when the constituent gaseous ions come together to form the solid crystal lattice. A higher lattice energy generally corresponds to a more stable crystal structure. Advanced computational techniques can predict the most stable crystal packing (polymorph) by exploring the potential energy surface of the crystalline solid. ucl.ac.uk

The stability of the salt in an aqueous environment is another crucial factor, as disproportionation back to the free amine and hydrochloric acid can occur. nih.govhelsinki.fi Theoretical models can predict the pH of maximum stability (pHmax) and the solubility of both the salt and the free base, providing insights into the conditions under which the salt form is favored. helsinki.fi

To illustrate the type of data generated from such theoretical studies, the following hypothetical table outlines key thermodynamic parameters that could be calculated for 5,5-Dimethylhex-3-yn-1-amine hydrochloride.

Table 1: Hypothetical Thermodynamic Parameters for the Formation and Stability of 5,5-Dimethylhex-3-yn-1-amine hydrochloride
ParameterHypothetical Calculated ValueSignificance
Gas-Phase Proton Affinity of Amine-950 kJ/molIndicates the intrinsic basicity of the amine.
Gibbs Free Energy of Salt Formation (ΔGf)-50 kJ/molA negative value suggests spontaneous salt formation.
Calculated Lattice Energy-700 kJ/molRepresents the stability of the crystal lattice.
Predicted Aqueous Solubility at 25°C150 g/LHigher solubility compared to the free base is expected.

Computational Prediction of Molecular Interactions

Understanding how 5,5-Dimethylhex-3-yn-1-amine hydrochloride interacts with other molecules, particularly biological macromolecules like proteins, is fundamental to elucidating its potential mechanisms of action. Computational methods such as molecular docking and molecular dynamics are invaluable for predicting and analyzing these interactions. nih.govplos.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In a typical docking study, a three-dimensional model of a target protein is used, and the 5,5-Dimethylhex-3-yn-1-ammonium cation (the active form of the compound) is placed into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable interaction. nih.govplos.org

These docking studies can reveal key molecular interactions, such as:

Hydrogen bonds: Formed between the hydrogen atoms on the protonated amine group and electronegative atoms (like oxygen or nitrogen) on the protein's amino acid residues.

Ionic interactions: The electrostatic attraction between the positively charged ammonium group and negatively charged residues like aspartate or glutamate.

Hydrophobic interactions: Between the nonpolar parts of the molecule, such as the tert-butyl group and the hexynyl chain, and hydrophobic pockets within the protein.

Pi-Alkyne interactions: The triple bond of the alkyne can interact with aromatic residues in the protein binding site.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. plos.org MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding stability and the conformational changes that may occur upon binding.

The results of such computational predictions are often presented in tables summarizing the binding energies and key interacting residues. A hypothetical example for the interaction of 5,5-Dimethylhex-3-yn-1-ammonium with a generic protein kinase is provided below.

Table 2: Hypothetical Molecular Docking Results for 5,5-Dimethylhex-3-yn-1-ammonium with a Protein Kinase
ParameterPredicted Value/Interacting Residues
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsAsp145, Glu121
Ionic InteractionsAsp145
Hydrophobic InteractionsVal35, Leu88, Ile130
Pi-Alkyne InteractionsPhe86

These computational predictions provide a foundational understanding of the molecular behavior of 5,5-Dimethylhex-3-yn-1-amine hydrochloride, guiding further experimental research.

Advanced Applications in Chemical Research

Building Block in Complex Organic Synthesis

The dual functionality of an alkyne and an amine group makes 5,5-Dimethylhex-3-yn-1-amine;hydrochloride a potentially versatile building block in the construction of more complex molecular architectures.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The amine and alkyne groups within this compound could, in theory, participate in various cyclization reactions to form a diverse range of heterocyclic scaffolds. The nitrogen of the amine could act as a nucleophile, while the alkyne could undergo addition reactions, paving the way for the synthesis of novel pyridines, pyrroles, or other nitrogen-containing ring systems.

The reactivity of the alkyne's triple bond and the amine's nucleophilicity could be exploited to introduce additional complexity. For instance, the alkyne could undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link with other molecules. The amine group could be functionalized through acylation, alkylation, or other transformations to build more elaborate organic structures.

Role in Materials Science Research

The unique combination of a rigid alkyne and a flexible amine-containing chain suggests potential applications in the design and synthesis of novel materials with specific properties.

In polymer chemistry, monomers with distinct functional groups are highly sought after. Theoretically, this compound could be incorporated into polymer backbones or as pendant groups. The alkyne could be polymerized through various methods, while the amine group could provide sites for cross-linking or for imparting specific properties such as basicity or hydrophilicity to the resulting polymer.

Materials featuring alkyne-amine linkages are of interest for their potential electronic and optical properties. The conjugated system that could be formed by polymerizing the alkyne component might lead to conductive or semi-conductive materials. The amine group could be used to tune the material's solubility, self-assembly behavior, or its ability to coordinate with metal ions for sensing applications.

Catalyst and Ligand Development

The nitrogen atom in the amine group possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that this compound could serve as a ligand in organometallic chemistry.

The development of new ligands is crucial for advancing catalysis. By coordinating with a metal center, this compound could form a catalyst for a variety of organic transformations. The steric bulk provided by the 5,5-dimethylhexane structure could influence the selectivity of such a catalyst, potentially leading to novel reactivity. The alkyne functionality could also play a role in the catalytic cycle or be used to immobilize the catalyst on a solid support.

Advanced Applications of this compound in Chemical Research Remain Undocumented in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and chemical literature, there is currently no publicly available information regarding the advanced applications of the chemical compound this compound in the specified areas of chemical research. This includes its use as a precursor for N-donor ligands, its applications in homogeneous and heterogeneous catalysis, and its role in bio-conjugation and the development of chemical biology tools within an academic synthesis context.

The absence of research findings for this specific compound prevents a detailed discussion and the creation of data tables as requested. The scientific community relies on published research to document the synthesis, characterization, and application of novel chemical entities. Without such documentation, any discussion of the potential roles of this compound in the requested advanced applications would be purely speculative and would not meet the standards of scientific accuracy.

It is possible that research involving this compound exists but has not been published or is part of proprietary, undisclosed studies. As the landscape of chemical research is constantly evolving, information regarding the applications of this compound may become available in the future.

Future Research Directions

Development of Novel Synthetic Routes

The synthesis of sterically hindered alkynyl amines such as 5,5-Dimethylhex-3-yn-1-amine presents unique challenges. Future research could focus on developing more efficient and versatile synthetic methodologies. One promising avenue is the exploration of novel catalytic systems for the coupling of a suitable propargyl-type electrophile with an amine source. For instance, a modified A3 (aldehyde-alkyne-amine) coupling reaction could be investigated.

Another area of interest is the development of a convergent synthesis. This might involve the preparation of a key alkynyl fragment and a separate amino-containing fragment, followed by a late-stage coupling reaction. The use of organometallic reagents, such as lithium acetylides, with a protected amino-aldehyde could provide a direct route to the desired carbon skeleton.

Hypothetical Synthetic Route Key Reagents Potential Advantages
Modified A3 Coupling3,3-Dimethylbutanal, Acetylene (B1199291), Ammonia (B1221849)Atom economy, one-pot procedure
Grignard AdditionPropargylmagnesium bromide, 2,2-DimethylpropanalVersatility, well-established reactivity
Sonogashira Coupling3-Amino-1-propyne, t-ButylacetyleneMild reaction conditions

Exploration of Unconventional Reactivity

The unique structural features of 5,5-Dimethylhex-3-yn-1-amine, namely the sterically demanding tert-butyl group adjacent to the internal alkyne, suggest that it may exhibit unconventional reactivity. msu.edu Future studies could investigate its participation in reactions that are sensitive to steric hindrance. For example, its ability to undergo cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloaddition, could be systematically explored. The bulky tert-butyl group may influence the regioselectivity and stereoselectivity of these transformations in unexpected ways.

Furthermore, the electronic properties of the alkyne, influenced by the adjacent amine and tert-butyl group, could be probed through reactions with various electrophiles and nucleophiles. msu.edu The potential for this compound to act as a ligand in organometallic chemistry also warrants investigation. The combination of a hard amine donor and a soft alkyne system could lead to the formation of novel metal complexes with interesting catalytic properties.

Advanced Spectroscopic Characterization of Intermediates

Understanding the mechanisms of reactions involving 5,5-Dimethylhex-3-yn-1-amine requires the characterization of transient intermediates. Future research should employ advanced spectroscopic techniques to identify and study these species. For instance, in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could be used to monitor the progress of a reaction in real-time and detect the formation of short-lived intermediates.

In the context of photochemical or electrochemical reactions, time-resolved spectroscopy, such as transient absorption spectroscopy, could provide valuable insights into the excited-state properties and reaction pathways. Additionally, techniques like electron paramagnetic resonance (EPR) spectroscopy could be employed to study radical intermediates that may be involved in certain transformations. osti.govnih.gov

Spectroscopic Technique Potential Application Information Gained
In situ NMRMonitoring a catalyzed amination reactionReaction kinetics, intermediate identification
Transient Absorption SpectroscopyStudying photochemical cycloadditionsExcited-state lifetime, reaction mechanism
EPR SpectroscopyInvestigating radical-mediated additionsStructure and reactivity of radical intermediates

Integration of Machine Learning in Predictive Chemistry

The field of chemistry is increasingly benefiting from the application of machine learning (ML) and artificial intelligence. nih.gov Future research on 5,5-Dimethylhex-3-yn-1-amine;hydrochloride could leverage ML models to predict its properties and reactivity. By training algorithms on large datasets of known chemical reactions, it may be possible to predict the outcomes of reactions involving this specific compound under various conditions. acs.orgneurips.ccnips.cc

ML could also be used to guide the discovery of new reactions and catalysts. For example, a predictive model could suggest novel catalyst structures that are optimized for a specific transformation of 5,5-Dimethylhex-3-yn-1-amine. This approach has the potential to accelerate the pace of research and reduce the need for extensive empirical screening. rsc.org

Sustainable and Green Chemical Process Optimization

In line with the growing emphasis on sustainable chemistry, future research should focus on developing green and environmentally friendly processes for the synthesis and application of this compound. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. rsc.orgrsc.org

One area of focus could be the development of catalytic systems that operate under mild conditions and with high atom economy. nih.gov For example, the use of earth-abundant metal catalysts instead of precious metals would be a significant step towards a more sustainable synthesis. researchgate.net Additionally, exploring the use of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to more efficient and environmentally benign processes. Recent advancements in the sustainable synthesis of acetylene from sources like calcium carbide or even carbon dioxide could also be integrated into the synthetic route. rsc.orgeurekalert.orgopenaccessgovernment.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.